REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:14][CH2:15][C:16](Cl)=[O:17].Cl>C(=S)=S>[Cl:14][CH2:15][C:16]([C:7]1[CH:6]=[CH:5][C:4]([OH:9])=[C:3]([O:2][CH3:1])[CH:8]=1)=[O:17] |f:1.2.3.4|
|
Name
|
|
Quantity
|
130.3 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
306.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
ice
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a cooled (ice bath)
|
Type
|
TEMPERATURE
|
Details
|
The stirred, cooled mixture
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 20 hr
|
Duration
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20 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The solid which gradually crystallized
|
Type
|
WASH
|
Details
|
was washed with water and carbon disulfide
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from isopropyl ether containing a few drops of 2-propanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C1=CC(=C(C=C1)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128.3 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |